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molecular formula C15H16N2O3 B8672123 2-(3-methoxyphenyl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-methoxyphenyl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No. B8672123
M. Wt: 272.30 g/mol
InChI Key: ZZBBRTWBJGMWKS-UHFFFAOYSA-N
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Patent
US07279489B2

Procedure details

The title compound was prepared as described in Example 1. A, using 3-methoxyphenylacetyl chloride (4.8 g, 26.0 mmol) and 5-amino-2-methoxypyridine (3.23 g, 26.0 mmol) to afford the title compound (7.0 g, 99% yield): ES-MS (m/z) 272.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:7][CH:8]=1.[NH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[N:18][CH:19]=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[N:18][CH:19]=2)=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)Cl
Step Two
Name
Quantity
3.23 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(=O)NC=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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